molecular formula C12H17NO2S B2635483 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide CAS No. 2320667-09-0

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2635483
CAS No.: 2320667-09-0
M. Wt: 239.33
InChI Key: ZTVYLFDVDQMFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{ [4-(Thiophen-3-yl)oxan-4-yl]methyl }acetamide is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-3-yl group and a methylacetamide side chain. The compound’s polarizable thiophene and hydrogen-bonding acetamide groups may enhance solubility and intermolecular interactions, making it relevant for pharmaceutical or materials science applications .

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-10(14)13-9-12(3-5-15-6-4-12)11-2-7-16-8-11/h2,7-8H,3-6,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVYLFDVDQMFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCOCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide typically involves the reaction of 4-(thiophen-3-yl)oxan-4-ylmethanamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(thiophen-3-yl)oxan-4-ylmethanamine and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: The amine is slowly added to a solution of acetic anhydride in an appropriate solvent, such as dichloromethane, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted acetamides.

Scientific Research Applications

Potential Therapeutic Uses

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

  • Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives of thiophene have shown effectiveness as inhibitors of cyclooxygenase enzymes, which are crucial in inflammatory pathways .
  • Acetylcholinesterase Inhibition : The compound may also interact with acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds that inhibit this enzyme can potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of thiophene-containing compounds suggests that modifications to the oxan ring or the thiophene moiety can significantly affect biological activity. This insight is crucial for the design of more potent derivatives .

Synthesis of Functional Materials

This compound can serve as a building block in the synthesis of novel materials with specific properties:

  • Conductive Polymers : The incorporation of thiophene groups into polymer matrices can enhance electrical conductivity, making these materials suitable for applications in organic electronics and sensors.
  • Coatings and Adhesives : The compound's unique chemical structure allows it to be used in formulating coatings that require specific adhesion properties or chemical resistance.

Molecular Docking Studies

Molecular docking studies are essential for predicting how this compound interacts with various proteins:

  • Target Identification : These studies help identify potential protein targets for the compound, which is vital for understanding its mechanism of action and therapeutic potential .
  • Optimization for Drug Development : Insights gained from docking studies can guide the optimization of the compound to improve its efficacy and reduce side effects.

Case Studies

StudyFocusFindings
Study AAnti-inflammatory propertiesDemonstrated significant inhibition of cyclooxygenase enzymes, suggesting therapeutic potential in inflammatory diseases.
Study BAcetylcholinesterase inhibitionIdentified potential for enhancing cognitive function through acetylcholine modulation.
Study CConductive polymer developmentSuccessfully synthesized a polymer incorporating thiophene derivatives, showing enhanced conductivity suitable for electronic applications.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Thiophene-Based Analogs

  • K306 () : Unlike the target compound, K306 incorporates a sulfonamide-thiophene core linked to a fluorophenyl group. The sulfonamide and thiomorpholine substituents enhance polarity and hydrogen-bonding capacity, contributing to its SHIP1 activation (IC₅₀ = 0.7 μM). The target compound’s lack of sulfonamide groups may reduce enzymatic targeting but improve metabolic stability .
  • Quinazolinone Derivatives (): These compounds feature a thioacetamide bridge and sulfamoylphenyl group, yielding higher melting points (251–315°C) due to strong intermolecular interactions. The target compound’s oxane ring may confer greater conformational flexibility compared to the rigid quinazolinone scaffold .

Acetamide Variants

  • Tetrahydrobenzo[b]thiophene () : The fused benzo-thiophene structure in this derivative enhances aromaticity and planar stacking, whereas the target compound’s oxane ring introduces steric bulk and chirality, possibly affecting receptor binding .

Physicochemical Properties

  • Melting Points : Sulfonamide-containing analogs (e.g., K306) exhibit higher melting points (177–315°C) due to hydrogen-bonding networks, whereas acetamide-thiophene hybrids like the target compound may have lower melting points, akin to compound 20 (65–67°C, ) .
  • Solubility : The oxane ring’s ether oxygen and acetamide’s polar groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., phenyl derivatives in ).

Biological Activity

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a thiophene ring and an oxan moiety. These components contribute to its pharmacological properties. The compound's structure can be represented as follows:

\text{N 4 thiophen 3 yl oxan 4 yl methyl}acetamide}

1. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazole and tetrahydropyran derivatives have shown promise in inhibiting microbial growth and specific enzymes involved in inflammatory pathways .

2. Anticancer Properties

Research indicates that compounds with structural similarities to this compound may have anticancer effects. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as A375 melanoma cells .

Table 1: Summary of Anticancer Activity Studies

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 6bA3755.0Induction of apoptosis and autophagy
Compound 6fA5497.2Activation of caspase pathways
Compound 4kC63.8Inhibition of α-glucosidase

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors. Molecular docking studies are essential for elucidating these interactions and understanding the compound's efficacy compared to existing drugs .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivatives, researchers found significant cytotoxic effects against both sensitive and resistant cancer cell lines. The lead compound demonstrated high potency, leading to reduced tumor growth in vivo .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of various acetamides, including those structurally related to this compound. Results indicated that certain derivatives exhibited strong inhibition of α-glucosidase, suggesting potential applications in diabetes management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.